molecular formula C5H8N4O B1297795 1-Methyl-1H-imidazole-5-carbohydrazide CAS No. 23585-00-4

1-Methyl-1H-imidazole-5-carbohydrazide

Cat. No. B1297795
CAS RN: 23585-00-4
M. Wt: 140.14 g/mol
InChI Key: CFIAOJVURKEWPG-UHFFFAOYSA-N
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Description

The compound "1-Methyl-1H-imidazole-5-carbohydrazide" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their versatility in chemical reactions and biological activities. They serve as a scaffold for various stable N-heterocyclic carbenes and have been utilized in the synthesis of compounds with potential pharmacological properties .

Synthesis Analysis

The synthesis of imidazole derivatives, including those with a carbohydrazide group, typically involves the treatment of corresponding esters with hydrazine hydrate. For instance, the preparation of imidazole derivatives bearing a hydrazide group can be achieved by treating esters with NH2NH2·H2O at room temperature . Additionally, the synthesis of 1-methylimidazole-4,5-dicarboxylic acid hydrazides has been reported, which may provide insights into the synthesis of related compounds .

Molecular Structure Analysis

Imidazole derivatives exhibit a range of molecular structures, which can be analyzed using various spectroscopic techniques. For example, vibrational spectroscopic investigations and molecular dynamic simulations have been used to study the structure of related compounds such as N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide . These studies can provide valuable information on the geometry and electronic structure of "1-Methyl-1H-imidazole-5-carbohydrazide."

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. They can be transformed into acylhydrazones, triazole-thiones, and thiadiazole-amines, demonstrating their reactivity and potential for further chemical modifications . The reactivity of these compounds can be further assessed through studies of autoxidation and hydrolysis mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of the carbohydrazide group in "1-Methyl-1H-imidazole-5-carbohydrazide" may affect its properties, such as hydrogen bonding capacity and stability. These properties are crucial for the compound's potential applications in pharmaceuticals and materials science .

Relevant Case Studies

Several case studies have demonstrated the biological relevance of imidazole derivatives. For instance, some derivatives have been evaluated as Mycobacterium tuberculosis pantothenate synthetase inhibitors, showing significant in vitro and in vivo anti-TB activities . Others have been assessed for their anticancer properties, with certain compounds exhibiting cytotoxicity against human tumor cell lines . Additionally, imidazolecarbohydrazides have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities .

Scientific Research Applications

Synthesis and Biological Applications

  • 1-Methyl-1H-imidazole-5-carbohydrazide derivatives have been synthesized and evaluated for their potential as antioxidant, anti-inflammatory, and analgesic agents. For instance, certain derivatives demonstrated effectiveness in in vitro antioxidant activities and in vivo anti-inflammatory and analgesic activities. These findings are supported by molecular docking studies, which help understand the binding patterns and affinities of these molecules (Katikireddy et al., 2019).

Electrolyte Applications for Fuel Cells

  • Imidazole and 1-methyl imidazole have been used as additives in polybenzimidazole systems equilibrated with phosphoric acid, demonstrating their utility as high-temperature proton-conducting polymer electrolytes. This is particularly relevant in the development of fuel cells, where their influence on conductivity was studied under various temperature and humidity conditions (Schechter & Savinell, 2002).

Synthesis of New Derivatives for Biological Activities

  • New 4-Methyl-5-Imidazole Carbaldehyde Derivatives, starting from 1-methyl-1H-imidazole-5-carbaldehyde, have been synthesized. These derivatives are significant in medical chemistry as building blocks. The reactive nature of these compounds makes them precursors for synthesizing other imidazolium derivatives, which could exhibit various biological activities (Orhan et al., 2019).

Antimicrobial Evaluation

  • Some 1-methyl-1H-imidazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized from 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide showed significant antimicrobial activity against various bacterial strains (Ur et al., 2004).

Synthesis of Cytotoxic Derivatives

  • 1-Methyl-1H-imidazole derivatives have been synthesized for potential applications in cytotoxicity studies. Notably, some derivatives demonstrated high cytotoxicity against human tumor cell lines, indicating their potential in cancer research (Bellina et al., 2008).

Crystal and Molecular Structures

  • Studies on the crystal and molecular structures of certain 1-methyl-1H-benzo[d]imidazole derivatives have been reported. These studies are crucial in understanding the structural aspects of these compounds, which is essential in the synthesis of pharmaceuticals (Richter et al., 2023).

properties

IUPAC Name

3-methylimidazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-7-2-4(9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIAOJVURKEWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332840
Record name 1-Methyl-1H-imidazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazole-5-carbohydrazide

CAS RN

23585-00-4
Record name 1-Methyl-1H-imidazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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